4-Tri-methylsilanyloxy-piperidine
Description
4-Trimethylsilanyloxy-piperidine is a piperidine derivative featuring a trimethylsilanyloxy (-OSi(CH₃)₃) group at the 4-position of the saturated six-membered piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry and organic synthesis due to their conformational flexibility, basicity, and role as scaffolds for bioactive molecules . The trimethylsilanyloxy group is often employed to modulate physicochemical properties, such as lipophilicity, or as a protective group for hydroxyl functionalities during synthetic processes.
Properties
Molecular Formula |
C8H19NOSi |
|---|---|
Molecular Weight |
173.33 g/mol |
IUPAC Name |
trimethyl(piperidin-4-yloxy)silane |
InChI |
InChI=1S/C8H19NOSi/c1-11(2,3)10-8-4-6-9-7-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
HRWMSAPIORJYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Ring Structure
- 4-Trimethylsilanyloxy-piperidine : Contains a saturated piperidine ring, offering flexibility and basicity (pKa ~11 for piperidine). The 4-position silanyloxy group introduces steric hindrance and electron-withdrawing effects .
- 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine (): Pyridine core (aromatic, unsaturated) with a trimethylsilyl-ethynyl group. The unsaturated ring reduces basicity (pKa ~5 for pyridine) and increases resonance stabilization, while the ethynyl group enables cross-coupling reactivity .
Substituent Comparison
Steric and Electronic Effects
- Trimethylsilanyloxy (TMS-O) vs. CF₃-O is strongly electron-withdrawing, enhancing metabolic stability and altering binding affinity in drug-receptor interactions .
- TMS-O vs. tert-Butyldimethylsilyloxy (TBDMS-O) :
Reactivity and Functionalization
- 4-Trimethylsilanyloxy-piperidine : The silanyloxy group may undergo desilylation under acidic or fluoride-ion conditions, regenerating a hydroxyl group. This property is exploited in protective-group strategies .
- Piperidin-4-one Derivatives (): The ketone at position 4 enables nucleophilic additions (e.g., Grignard reactions), whereas silanyloxy groups are less reactive but more stable under basic conditions .
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